3.3-Fold Superior DNMT3A Inhibitory Potency Over the Parent Hit Compound DY-46
In the same in vitro DNMT3A enzymatic assay, the lead-optimized analog DY-46-2 achieved an IC50 of 0.39 ± 0.23 μM, representing a 3.3-fold improvement over the parent hit DY-46 (IC50 = 1.3 ± 0.22 μM) [1]. This gain was achieved through similarity-based analog searching that preserved the dual-pocket binding mode while enhancing interactions within the SAM-cofactor pocket, demonstrating that DY-46-2 is the most potent member of its furo-pyrimidine series [1].
| Evidence Dimension | DNMT3A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.39 ± 0.23 μM |
| Comparator Or Baseline | DY-46 (parent hit): 1.3 ± 0.22 μM |
| Quantified Difference | 3.3-fold (0.39 vs 1.3 μM) |
| Conditions | In vitro DNMT3A enzymatic assay; concentration range not specified; recombinant human DNMT3A. |
Why This Matters
Procurement of the parent compound DY-46 instead of DY-46-2 would result in a >3-fold loss of target engagement at equal concentration, compromising dose-response resolution in cellular assays.
- [1] Jie Yu, et al. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A. European Journal of Medicinal Chemistry, 2022, 242, 114646. View Source
